1-(4-Nitrophenyl)adamantane
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Overview
Description
1-(4-Nitrophenyl)adamantane is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound this compound features an adamantane core with a nitrophenyl group attached at the first position, providing it with distinct chemical and physical properties.
Mechanism of Action
Target of Action
It’s known that adamantane, a tricyclo bridged hydrocarbon, interacts with the enzyme camphor 5-monooxygenase in pseudomonas putida
Mode of Action
Adamantane derivatives are known to exhibit unique stability and reactivity due to their caged hydrocarbon structure . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can influence various biochemical pathways by introducing diverse functional groups .
Result of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The unique stability of adamantane derivatives suggests that they may exhibit robust performance across a variety of environmental conditions .
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)adamantane typically involves the functionalization of the adamantane core. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity. Industrial production methods may include large-scale radical functionalization reactions, utilizing specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Nitrophenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
1-(4-Nitrophenyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Adamantane derivatives are known for their antiviral and anticancer properties, making this compound a potential candidate for drug development.
Industry: The compound is used in the development of advanced materials, including nanomaterials and polymers.
Comparison with Similar Compounds
1-(4-Nitrophenyl)adamantane can be compared with other adamantane derivatives such as:
1-(4-Aminophenyl)adamantane: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
1-(4-Hydroxyphenyl)adamantane: Features a hydroxy group, making it more hydrophilic and suitable for different chemical reactions.
1-(4-Methylphenyl)adamantane:
Properties
IUPAC Name |
1-(4-nitrophenyl)adamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-17(19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYJYQWAMPKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-49-0 |
Source
|
Record name | 1-(4-Nitrophenyl)tricyclo[3.3.1.13,7]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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